molecular formula C12H12N2S B8420259 2-(2-(Methylthio)phenyl)pyridin-3-amine

2-(2-(Methylthio)phenyl)pyridin-3-amine

Cat. No.: B8420259
M. Wt: 216.30 g/mol
InChI Key: QVCLCHTXUQZXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Methylthio)phenyl)pyridin-3-amine is a pyridine derivative featuring a pyridin-3-amine core substituted with a 2-(methylthio)phenyl group. The methylthio (-SMe) substituent introduces sulfur-based electronic and steric effects, distinguishing it from oxygen- or halogen-substituted analogs.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H12N2S/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3

InChI Key

QVCLCHTXUQZXML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The -SMe group increases lipophilicity (logP ~2.5 estimated) relative to -OMe (logP ~1.8), which may improve membrane permeability but reduce aqueous solubility .
  • Steric Bulk : The -SMe substituent is bulkier than -OMe, which could influence binding pocket accommodation in enzyme targets .

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) LC-MS (m/z) IR Features (cm⁻¹)
This compound Not reported Expected C-S stretch ~650
2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 171–173 87 322 ([M-H]⁻) C=O (1680), SO2 (1350, 1150)
2-(4-((2-Nitrobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine 198–200 72 441 ([M+H]⁺) C=N (1620), NO2 (1520)
2-(Thiophen-2-yl)pyridin-3-amine Not reported Thiophene C-S ~700

Synthesis Notes:

  • The methylthio-substituted compound likely requires a thioether coupling step, analogous to methods used for imidazo[1,2-a]pyridin-3-amine derivatives (e.g., refluxing with thiols or using Mitsunobu conditions) .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Biological Activity Mechanism/Target Reference
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine Anti-Trypanosoma cruzi (IC50 <1 µM) Non-azolic CYP51 inhibition
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Kinase inhibition (e.g., JAK2, IC50 ~50 nM) ATP-binding site competition
2-(2-Methylphenoxy)pyridin-3-amine Antioxidant potential (in silico) Radical scavenging
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine Antimicrobial (hypothesized) Membrane disruption

Inference for this compound :

  • The -SMe group may enhance binding to sulfur-accepting enzymes (e.g., cysteine proteases) compared to oxygen analogs.
  • Its lipophilicity suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
  • Potential metabolic stability concerns due to sulfur oxidation pathways, as seen in sulfonyl-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.